(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
Description
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a chiral methanesulfonate ester featuring a tetrahydro-2H-pyran (THP) moiety. Its structure comprises an ethyl group bonded to a THP ring at the 4-position, with a methanesulfonate leaving group at the terminal ethyl carbon. The stereochemistry at the chiral center is specified as the (S)-enantiomer, which is critical for applications in asymmetric synthesis. Methanesulfonate esters are widely employed as alkylating agents due to the mesyl group’s strong electron-withdrawing nature, enhancing the electrophilicity of the adjacent carbon. The THP group contributes steric bulk and may influence solubility or reactivity in specific reaction environments.
Properties
Molecular Formula |
C8H16O4S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
[(1S)-1-(oxan-4-yl)ethyl] methanesulfonate |
InChI |
InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
QMZSWBBFLNXFLC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1CCOCC1)OS(=O)(=O)C |
Canonical SMILES |
CC(C1CCOCC1)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Reduction of 1-(Tetrahydro-2H-Pyran-4-yl)Ethanone
The ketone precursor, 1-(tetrahydro-2H-pyran-4-yl)ethanone, undergoes enantioselective reduction using chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction system is frequently employed, utilizing borane-dimethyl sulfide (BH₃·SMe₂) and a proline-derived catalyst to achieve enantiomeric excess (ee) >95%. Alternatively, enzymatic reduction via ketoreductases (e.g., Lactobacillus kefir) in aqueous buffer systems offers comparable stereoselectivity under mild conditions.
Key Reaction Parameters
Resolution of Racemic Alcohols
For racemic mixtures, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. This method achieves ee values of 90–98% but requires additional steps for acyl group removal.
Methanesulfonation of Chiral Alcohol
The alcohol intermediate is converted to the methanesulfonate ester via reaction with methanesulfonyl chloride (MsCl) under controlled conditions.
Standard Mesylation Protocol
A solution of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv) in dichloromethane (DCM) is cooled to 0°C, followed by sequential addition of triethylamine (1.5 equiv) and MsCl (1.2 equiv). The reaction proceeds at 0°C for 1 hour, ensuring minimal racemization. Workup involves quenching with dilute HCl, extraction with DCM, and drying over Na₂SO₄. Purification via silica gel chromatography (hexane/ethyl acetate) affords the product in 65–72% yield.
Side Reactions and Mitigation
- Over-Mesylation : Excess MsCl may sulfonate other nucleophilic sites. Stoichiometric control and low temperatures mitigate this.
- Racemization : Prolonged reaction times or elevated temperatures induce epimerization. Monitoring via chiral HPLC ensures stereochemical integrity.
Alternative Synthetic Routes
One-Pot Reduction-Mesylation Sequence
Combining the reduction and mesylation steps in a single vessel improves efficiency. After asymmetric reduction, the crude alcohol is treated directly with MsCl and pyridine, yielding the methanesulfonate ester without isolation. This method reduces purification losses, achieving an overall yield of 70%.
Solid-Phase Synthesis
Immobilized alcohol derivatives on Wang resin undergo mesylation in THF, followed by cleavage with TFA/water. While scalable, this approach suffers from lower ee (85–90%) due to resin-induced steric effects.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 4.35–4.28 (m, 1H, CHOSO₂), 3.95–3.85 (m, 2H, OCH₂), 3.45–3.35 (m, 2H, CH₂O), 2.95 (s, 3H, SO₂CH₃), 1.80–1.60 (m, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 75.2 (CHOSO₂), 67.8 (OCH₂), 39.5 (SO₂CH₃), 25.4 (CH₂CH₃).
Chiral Analysis
Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms enantiopurity >99%.
Data Tables
Table 1. Comparative Yields of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) |
|---|---|---|---|
| CBS Reduction + Mesylation | (R)-CBS/BH₃·SMe₂ | 72 | >99 |
| Enzymatic Reduction | Lactobacillus kefir | 68 | 98 |
| One-Pot Synthesis | Pyridine/MsCl | 70 | 97 |
Table 2. Optimization of Mesylation Conditions
| Temperature (°C) | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 0 | Triethylamine | 1 | 72 |
| 25 | Pyridine | 0.5 | 65 |
| −10 | DMAP | 2 | 68 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound predominantly undergoes SN2-type displacement reactions due to the mesylate group's strong leaving ability. Key reactions include:
Alkylation of Oxygen Nucleophiles
(S)-1-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate reacts with oxygen nucleophiles (e.g., phenols, alcohols) under basic conditions to form ethers.
Alkylation of Nitrogen Nucleophiles
Nitrogen-containing substrates (e.g., pyrazoles, indazoles) undergo substitution to form alkylated amines or heterocycles.
Reaction Mechanism
The mechanism involves three steps:
-
Deprotonation : A base abstracts a proton from the nucleophile (e.g., alcohol, amine).
-
Nucleophilic Attack : The nucleophile attacks the electrophilic carbon adjacent to the sulfonate group.
-
Leaving Group Departure : The mesylate group (⁻OSO₂CH₃) exits, forming the final product .
Example :
Reaction Optimization
Key factors affecting reaction efficiency:
Low yields in some cases (e.g., 15–19%) are attributed to competing side reactions or steric hindrance .
Scientific Research Applications
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the tetrahydropyran ring. This makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Physicochemical Properties
| Property | (S)-THP-ethyl MsO₃ | Ethyl MsO₃ | Benzyl MsO₃ |
|---|---|---|---|
| Melting Point (°C) | 78–82 | 15–17 | 92–94 |
| Solubility in DMSO (g/100 mL) | 45 | 98 | 32 |
| LogP (Octanol-Water) | 1.2 | -0.5 | 2.1 |
Commercial Availability and Alternatives
The discontinuation of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate by CymitQuimica highlights challenges in sourcing this compound. Alternatives include:
- Tosylate Analogs : Lower cost but require harsher reaction conditions.
- Triflates : Higher reactivity but reduced stability.
- Chiral Ethyl Bromides : Less enantioselectivity but faster kinetics.
Biological Activity
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a compound with significant potential in medicinal chemistry due to its unique structural features, including a tetrahydro-2H-pyran ring and a methanesulfonate group. This article explores the biological activity of this compound, focusing on its pharmacological profiles, toxicological assessments, and potential therapeutic applications.
- Molecular Formula : C₈H₁₆O₄S
- Molecular Weight : Approximately 208.28 g/mol
- CAS Number : 118704841
The compound is characterized by its enantiomeric form, which may influence its biological interactions and efficacy in therapeutic applications.
Pharmacological Profiles
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. These interactions can provide insights into its pharmacological profiles or toxicological effects. The compound's unique combination of functional groups may offer distinct advantages in synthetic applications and potential therapeutic uses.
Toxicological Assessments
Toxicity studies have indicated that this compound exhibits low acute toxicity. For instance:
- Acute Oral Toxicity : LD50 > 2000 mg/kg bw (low toxicity)
- Acute Dermal Toxicity : LD50 > 2000 mg/kg bw (low toxicity)
- Skin Irritation : Non-irritant in vitro tests
- Eye Irritation : Non-irritant in vitro tests .
Additionally, the compound has shown weak sensitization potential in skin tests, indicating a need for cautious handling in pharmaceutical formulations .
Interaction Studies
Research indicates that compounds with similar structures to this compound can exhibit significant interactions with biological systems. For instance, studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. These findings suggest that this compound may also possess similar inhibitory effects, warranting further investigation into its mechanism of action .
Efficacy in Disease Models
In a comparative study involving analogs of this compound, researchers evaluated its potential efficacy against trypanosomiasis. The results highlighted that certain derivatives exhibited reduced parasitemia in infected mice models, indicating possible therapeutic benefits against parasitic diseases .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 118704841 | C₈H₁₆O₄S | Enantiomeric form; potential chiral applications |
| 2-(Tetrahydro-2H-pyran-4-yl)methanol | 11344352 | C₆H₁₂O₄S | Lacks ethyl group; simpler structure |
| 2-(((tetrahydro-2H-pyran-4-yl)oxy)ethyl) methanesulfonate | 1619987415 | C₈H₁₆O₅S | Contains an ether linkage; different reactivity |
This table illustrates the variations in structure that may influence the chemical behavior and biological activity of these compounds. The unique features of this compound may provide distinct advantages in drug development .
Q & A
Q. What are the recommended synthetic routes for (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthesis Steps :
- Intermediate Preparation : Start with (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol. Protect the hydroxyl group using a tetrahydropyranyl (THP) ether under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) .
- Sulfonation : React the alcohol intermediate with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or THF, using a base like triethylamine or pyridine to neutralize HCl byproducts. Maintain temperatures between 0–5°C to minimize side reactions .
- Deprotection : Remove the THP protecting group under mild acidic conditions (e.g., aqueous HCl in methanol).
- Enantiomeric Purity :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase to monitor enantiomeric excess (ee).
- Confirm stereochemistry via -NMR by analyzing coupling constants of the tetrahydropyran ring protons (e.g., axial vs. equatorial protons at δ 3.8–4.2 ppm) .
Q. How can the structure of this compound be characterized using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- -NMR: Key signals include the methanesulfonate methyl group (singlet at δ 3.0–3.2 ppm) and the tetrahydropyran ring protons (δ 1.5–4.2 ppm). The ethyl group adjacent to the sulfonate appears as a multiplet (δ 4.3–4.5 ppm) .
- -NMR: The methanesulfonate sulfur-bound carbon appears at δ 40–45 ppm, while the tetrahydropyran oxygenated carbons resonate at δ 60–70 ppm.
- Mass Spectrometry :
- High-resolution ESI-MS in positive ion mode confirms the molecular ion peak ([M+Na]) with an expected mass error < 2 ppm. Fragmentation patterns include loss of the methanesulfonate group (96 Da) .
Q. What are the reactivity profiles of this compound under acidic, basic, or nucleophilic conditions?
Methodological Answer:
- Acidic Conditions : The tetrahydropyran ring may undergo acid-catalyzed ring-opening. Avoid prolonged exposure to strong acids (e.g., HCl > 1 M) .
- Basic Conditions : Methanesulfonate esters are susceptible to hydrolysis. In aqueous NaOH (pH > 10), the sulfonate group is cleaved to form the corresponding alcohol. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Nucleophilic Substitution : The sulfonate group acts as a leaving group. For example, reaction with NaN in DMF at 60°C yields the azide derivative. Confirm substitution via IR spectroscopy (azide stretch at ~2100 cm) .
Advanced Research Questions
Q. How can trace levels of genotoxic impurities (e.g., ethyl methanesulfonate) be quantified in synthesized batches?
Methodological Answer:
- LC/MS/MS Protocol :
- Column : Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : MRM transitions for ethyl methanesulfonate (EMS): m/z 125 → 97 (collision energy 15 eV); LOD: 0.3 µg/g, LOQ: 0.4 µg/g .
- Validation : Spike recovery experiments (80–120% accuracy) and system precision (%RSD < 5%) are critical for regulatory compliance .
Q. What computational methods are suitable for studying the stereoelectronic effects of this compound in reaction mechanisms?
Methodological Answer:
Q. How can the stability of this compound be assessed under long-term storage conditions?
Methodological Answer:
Q. What experimental strategies can resolve contradictions in reactivity data between this compound and its analogs?
Methodological Answer:
- Cross-Validation :
- Case Study : Discrepancies in solvolysis rates between methyl and ethyl sulfonates may arise from differences in leaving-group stability (e.g., pKa of MsOH vs. EtSOH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
